2'-Deoxyinosine 2'-Deoxyinosine 2'-deoxyinosine is a purine 2'-deoxyribonucleoside that is inosine in which the hydroxy group at position 2' is replaced by a hydrogen. It has a role as a Saccharomyces cerevisiae metabolite, a human metabolite, a plant metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a purines 2'-deoxy-D-ribonucleoside and a purine 2'-deoxyribonucleoside. It is functionally related to an inosine.
Deoxyinosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2'-Deoxyinosine is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.
2'-Deoxyinosine is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 890-38-0
VCID: VC21141416
InChI: InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)/t5-,6+,7+/m0/s1
SMILES: C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol

2'-Deoxyinosine

CAS No.: 890-38-0

Cat. No.: VC21141416

Molecular Formula: C10H12N4O4

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

2'-Deoxyinosine - 890-38-0

Specification

Description 2'-deoxyinosine is a purine 2'-deoxyribonucleoside that is inosine in which the hydroxy group at position 2' is replaced by a hydrogen. It has a role as a Saccharomyces cerevisiae metabolite, a human metabolite, a plant metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a purines 2'-deoxy-D-ribonucleoside and a purine 2'-deoxyribonucleoside. It is functionally related to an inosine.
Deoxyinosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2'-Deoxyinosine is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.
2'-Deoxyinosine is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 890-38-0
Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
IUPAC Name 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Standard InChI InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)/t5-,6+,7+/m0/s1
Standard InChI Key VGONTNSXDCQUGY-RRKCRQDMSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O
SMILES C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Canonical SMILES C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Melting Point 250 dec °C
250 °C

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